6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-
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Overview
Description
“6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-” is a chemical compound . It is also known as “(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” and is a major component of β-secretase inhibitors .
Molecular Structure Analysis
The molecular formula of this compound is C15H14N2O . The molecular weight is 238.28 .Scientific Research Applications
Molecular Structures and Synthesis
The dibenz[b,f]azepine ring system, closely related to 6H-Dibenz[b,d]azepin-6-one, is significant in organic and medicinal chemistry. Studies have shown that molecules like 6H-Dibenz[b,d]azepin-6-one exhibit similar molecular structures but different supramolecular assemblies. For instance, a group of benzo[b]pyrimido[5,4-f]azepine derivatives demonstrated similar molecular conformations with variations in supramolecular assembly depending on hydrogen bonds and π-π stacking interactions (Acosta et al., 2015).
Stereochemical Properties
The stereochemistry of dibenz[b,d]azepin-6-ones, similar to 6H-Dibenz[b,d]azepin-6-one, has been studied extensively. These compounds have been shown to exhibit atropisomeric properties, where the presence of methyl groups can lead to high stereochemical stability and influence the preferred conformers of the compounds (Tabata et al., 2008).
Applications in Pharmacology
Compounds containing the tricyclic dibenzo[b,e]azepine system, which is similar to 6H-Dibenz[b,d]azepin-6-one, have potential applications in treating various diseases. For example, 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide, a derivative, has been identified as a potentially useful precursor in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs (Acosta Quintero et al., 2016).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCIHHYNMAJVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one |
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